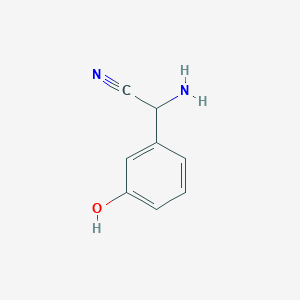

Amino-(3-hydroxy-phenyl)-acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-amino-2-(3-hydroxyphenyl)acetonitrile |

InChI |

InChI=1S/C8H8N2O/c9-5-8(10)6-2-1-3-7(11)4-6/h1-4,8,11H,10H2 |

InChI Key |

ZBNZSUFWSZOXCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C#N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Amino 3 Hydroxy Phenyl Acetonitrile

Stereoselective Synthesis of Enantiopure Amino-(3-hydroxy-phenyl)-acetonitrile

The creation of enantiomerically pure this compound is of paramount importance for its application in the synthesis of chiral molecules. Various strategies have been devised to control the stereochemistry of the α-amino nitrile core.

Asymmetric Strecker Reaction Protocols

The asymmetric Strecker reaction stands as a cornerstone for the synthesis of chiral α-amino acids and their nitrile precursors. This three-component reaction, involving an aldehyde, an amine, and a cyanide source, can be rendered asymmetric through several approaches. For the synthesis of this compound, 3-hydroxybenzaldehyde (B18108) serves as the aldehyde component.

One common strategy involves the use of a chiral amine to form a chiral imine intermediate in situ. The subsequent nucleophilic addition of cyanide then proceeds with facial selectivity, dictated by the stereochemistry of the amine.

Catalytic Enantioselective Approaches

The development of catalytic enantioselective methods represents a more atom-economical and elegant approach to chiral α-amino nitriles. These methods typically employ a chiral catalyst to control the stereochemical outcome of the cyanide addition to an achiral imine.

Various chiral catalysts, including those based on metal complexes and organocatalysts, have been investigated for the asymmetric Strecker reaction of aromatic aldehydes. For instance, chiral salen-metal complexes have been utilized to catalyze the addition of cyanide to imines, affording α-amino nitriles with varying degrees of enantioselectivity. Research in this area has explored different metal centers and ligand modifications to optimize both yield and enantiomeric excess (ee).

| Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 3-Hydroxybenzaldehyde | 0.1 - 3 | 75 | 67 |

Table 1: Example of Catalytic Enantioselective Cyanation of 3-Hydroxybenzaldehyde. Data represents a general finding in the field and specific conditions may vary.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of this compound synthesis, a chiral auxiliary can be incorporated into the amine component of the Strecker reaction. This directs the addition of the cyanide nucleophile to one face of the intermediate imine, leading to the formation of a diastereomerically enriched α-amino nitrile. Subsequent cleavage of the auxiliary furnishes the desired enantiopure product. Common chiral auxiliaries employed in Strecker-type syntheses include derivatives of phenylglycine and other readily available chiral amines.

Multicomponent Reaction Strategies for this compound Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. The Strecker reaction is a classic example of a three-component reaction.

Strecker-Type Reaction Modulations

Modern variations of the Strecker reaction often focus on improving the practicality and environmental friendliness of the process. This includes the use of safer cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), and the development of catalytic one-pot procedures. For the synthesis of this compound, a one-pot reaction between 3-hydroxybenzaldehyde, an amine, and a cyanide source can be facilitated by various catalysts.

The choice of solvent and catalyst can significantly influence the reaction efficiency. While traditional methods often employ organic solvents, recent efforts have explored the use of water as a more environmentally benign medium.

Catalyst-Controlled Divergent Synthesis (e.g., Iron(III)-catalyzed reactions)

Catalyst-controlled divergent synthesis is an advanced strategy that allows for the selective formation of different products from a common set of starting materials by simply changing the catalyst or reaction conditions. While specific examples for the divergent synthesis of this compound are not extensively documented, the principles of this approach are applicable.

Iron(III) catalysts have been explored in the synthesis of α-amino nitriles. These catalysts can potentially influence the reaction pathway, leading to different structural isomers or stereoisomers depending on the ligand environment of the iron center and the reaction parameters. Research in this area aims to develop highly selective and tunable catalytic systems for the synthesis of a diverse range of α-amino nitrile derivatives.

Derivatization Pathways and Functional Group Interconversions of the Amino Moiety

The primary amino group in this compound is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, and the formation of Schiff bases. These transformations are fundamental in modifying the molecule's properties and for its incorporation into larger, more complex structures.

N-Alkylation of the amino group in molecules similar to this compound can be achieved through several synthetic routes. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing O-alkylation of the phenolic hydroxyl group. A more controlled approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. This method is highly atom-economical, producing water as the only byproduct. While specific studies on this compound are not prevalent, the N-alkylation of unprotected amino acids and aminophenols with alcohols has been successfully demonstrated, suggesting a similar reactivity profile. iljs.org.nglibretexts.orgnih.govrsc.org For instance, the reaction would typically proceed by the catalyst first oxidizing the alcohol to an aldehyde, which then forms an imine with the amino group, followed by the reduction of the imine by the metal hydride species generated in the initial oxidation step.

N-Acylation is a more straightforward transformation for introducing an acyl group onto the amino moiety. This reaction is typically performed using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. A variety of acyl groups can be introduced, leading to the formation of stable amide derivatives. iieta.orgnih.govmdpi.com An alternative and often milder method involves the use of coupling reagents to form an amide bond with a carboxylic acid. Reagents like 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) in conjunction with 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) can be employed to activate the carboxylic acid, facilitating its reaction with the amino group of this compound. iieta.org A greener approach involves carrying out the N-acylation in water using pre-formed N-protected aminoacylbenzotriazoles. mdpi.com

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| N-Alkylation | R-OH, Transition Metal Catalyst (e.g., Ru or Ir complex), Base, Heat | N-Alkyl-amino-(3-hydroxy-phenyl)-acetonitrile |

| N-Acylation | R-COCl, Base (e.g., Pyridine or Triethylamine), CH2Cl2 | N-Acyl-amino-(3-hydroxy-phenyl)-acetonitrile |

| N-Acylation | R-COOH, WSCI, HOBt, DMF | N-Acyl-amino-(3-hydroxy-phenyl)-acetonitrile |

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, such as methanol or ethanol, often with a catalytic amount of acid or base. iljs.org.ngiieta.orgnih.govrsisinternational.orgnih.gov The resulting Schiff bases are characterized by the presence of a C=N double bond. The formation of these compounds is often reversible and can be influenced by the reaction conditions.

The synthesis of Schiff bases from 3-aminophenol (B1664112) and various substituted benzaldehydes has been extensively studied, providing a good model for the reactivity of this compound. iljs.org.ngiieta.org These reactions generally proceed in good yields and the resulting Schiff bases can be isolated as stable crystalline solids. The imine functionality in these derivatives is itself a versatile functional group for further chemical transformations.

Table 2: Synthesis of Schiff Bases from 3-Aminophenol Derivatives

| Amine Reactant | Aldehyde Reactant | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-Aminophenol | Benzaldehyde | Methanol | Reflux, 1 hr | 3-((Benzylidene)amino)phenol | Good |

| 3-Aminophenol | 4-Nitrobenzaldehyde | Methanol | Reflux | 3-((4-Nitrobenzylidene)amino)phenol | Good |

| 3-Aminophenol | 2-Hydroxybenzaldehyde | Methanol | Reflux | 2-(((3-Hydroxyphenyl)imino)methyl)phenol | Good |

Transformations of the Nitrile Moiety

The nitrile group of this compound is a valuable functional handle that can be converted into other important functional groups, such as primary amines and carboxylic acids, or can participate in cycloaddition reactions to form heterocyclic systems.

The reduction of the nitrile group to a primary amine is a fundamental transformation that converts this compound into a diamine derivative. This can be achieved through various methods. Catalytic hydrogenation is a widely used industrial process, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts. wikipedia.org

For laboratory-scale synthesis, chemical reducing agents are often preferred. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. researchgate.net Milder reagents such as diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄) can also be used and may offer better functional group tolerance. nih.govorganic-chemistry.org The choice of reducing agent is crucial to avoid the reduction of other functional groups if present. For instance, selective reduction of the nitrile in the presence of an ester is possible under certain conditions. nih.gov

Table 3: Common Methods for Nitrile Reduction

| Reagent(s) | Solvent | Conditions | Expected Product |

|---|---|---|---|

| H₂, Raney Ni | Methanol/Ammonia (B1221849) | High Pressure, Elevated Temp. | 2-Amino-2-(3-hydroxyphenyl)ethan-1-amine |

| LiAlH₄ | THF or Diethyl Ether | Reflux, followed by aqueous workup | 2-Amino-2-(3-hydroxyphenyl)ethan-1-amine |

| Diisopropylaminoborane, cat. LiBH₄ | THF | Ambient or Reflux | 2-Amino-2-(3-hydroxyphenyl)ethan-1-amine |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. embibe.comacs.orgyoutube.comlibretexts.org This reaction provides a route to α-amino- (and α-hydroxy-) carboxylic acids, which are important structural motifs in many biologically active molecules.

Acid-catalyzed hydrolysis is typically performed by heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via the intermediate formation of an amide, which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. This initially produces a carboxylate salt, which must be neutralized with acid in a separate step to yield the free carboxylic acid. The presence of the phenolic hydroxyl and the amino group in this compound requires careful selection of hydrolysis conditions to avoid unwanted side reactions.

Table 4: Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents and Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, Heat | Amide | Amino-(3-hydroxy-phenyl)-acetic acid |

| Basic | Aqueous NaOH or KOH, Heat | Carboxylate Salt | Amino-(3-hydroxy-phenyl)-acetic acid |

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or a dienophile in cycloaddition reactions to form various heterocyclic rings. libretexts.orglibretexts.orgwikipedia.orgstudy.com These reactions are powerful tools for the construction of complex molecular architectures.

One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or copper salts, is a prime example of click chemistry. Another important class is the 1,3-dipolar cycloaddition, where the nitrile acts as a 2π component reacting with a 1,3-dipole (such as a nitrone or an azide) to yield a five-membered heterocycle. study.com While less common, nitriles can also participate in [4+2] cycloadditions (Diels-Alder reactions) as dienophiles, particularly when activated by electron-withdrawing groups, to form six-membered heterocyclic rings. The application of these reactions to this compound would provide a direct route to novel heterocyclic compounds containing the amino-(3-hydroxy-phenyl) moiety.

Table 5: Potential Cycloaddition Reactions of the Nitrile Group

| Reaction Type | Reactant Partner | Expected Heterocyclic Product |

|---|---|---|

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | 5-(Amino-(3-hydroxy-phenyl)-methyl)-1H-tetrazole |

| 1,3-Dipolar Cycloaddition | Nitrone (R-CH=N⁺(O⁻)-R') | Substituted Isoxazoline |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Diene | Substituted Pyridine derivative |

Chemical Modifications of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for chemical modification. However, its reactivity must be considered in the context of the amino group, which is also nucleophilic. Achieving chemoselectivity is, therefore, the primary challenge in the modification of this molecule.

Etherification Reactions

Etherification of the phenolic hydroxyl group typically proceeds via the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For a substrate like this compound, the presence of the amino group complicates this reaction, as it can also be alkylated.

To achieve selective O-alkylation, a protection-alkylation-deprotection strategy is often employed. The amino group can be selectively protected due to its higher nucleophilicity compared to the hydroxyl group. One effective method involves the reversible formation of an imine (Schiff base) by reacting the aminophenol with an aldehyde, such as benzaldehyde. umich.eduresearchgate.net This masks the amino group, allowing the subsequent alkylation to occur exclusively at the hydroxyl position. The reaction is typically carried out in the presence of a weak base like potassium carbonate (K₂CO₃), which is strong enough to deprotonate the phenol (B47542) but not the protected amine. umich.edu Following the etherification, the imine protecting group can be easily removed by acid hydrolysis to regenerate the free amine. umich.eduresearchgate.net

This strategy is versatile and accommodates a range of alkylating agents, from simple alkyl halides to more complex structures like benzyl and allyl halides. researchgate.net

Table 1: Representative Conditions for Selective O-Alkylation of Aminophenols This table is based on methodologies applied to aminophenols, which are directly applicable to this compound.

| Alkylating Agent (R-X) | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|

| Benzyl Bromide | 1. Benzaldehyde, MeOH; 2. K₂CO₃, Acetone, Reflux; 3. HCl (aq) | Good to Excellent (~93%) | umich.eduresearchgate.net |

| Allyl Bromide | 1. Benzaldehyde, MeOH; 2. K₂CO₃, Acetone, Reflux; 3. HCl (aq) | Good (~82%) | researchgate.net |

| Methyl Iodide | 1. Benzaldehyde, MeOH; 2. K₂CO₃, Acetone, Reflux; 3. HCl (aq) | Moderate (~54%) | researchgate.net |

| n-Pentyl Bromide | 1. Benzaldehyde, MeOH; 2. K₂CO₃, Acetone, Reflux; 3. HCl (aq) | Moderate (~63%) | researchgate.net |

Esterification Reactions

Esterification of the hydroxyl group to form a phenolic ester also requires careful consideration of the competing N-acylation reaction at the amino group. Generally, the amino group is a better nucleophile than the phenolic hydroxyl group, meaning direct acylation with agents like acyl chlorides or anhydrides under neutral or basic conditions would preferentially yield the N-acylated product. quora.com

However, highly chemoselective O-acylation can be achieved by performing the reaction under strongly acidic conditions. nih.gov In the presence of a strong acid (e.g., HCl, H₂SO₄), the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt (-NH₃⁺). This effectively deactivates the nitrogen, allowing the acylation to proceed exclusively at the less basic phenolic oxygen. nih.gov This method is remarkably efficient, often allowing for the direct isolation of the O-acylated product as its hydrochloride salt in high purity without the need for chromatography. nih.gov

This approach is well-documented for various hydroxyamino acids and is directly applicable to this compound. nih.gov

Table 2: Conditions for Selective O-Acylation of Hydroxy-functionalized Amino Compounds Methodology based on the principle of amine protonation to direct acylation to the hydroxyl group.

| Acylating Agent | Acidic Medium/Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Acetyl Chloride | HCl (gas) | Glacial Acetic Acid | Selective O-acetylation, product precipitates as HCl salt. | nih.gov |

| Acetic Anhydride | Perchloric Acid (HClO₄) | Acetic Acid | Selective O-acetylation. | nih.gov |

| Benzoyl Chloride | Trifluoroacetic Acid (TFA) | TFA | Selective O-benzoylation. | nih.gov |

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups.

Electrophilic Aromatic Substitution

The -NH₂ and -OH groups are strong activating groups and are ortho, para-directors. wikipedia.orgyoutube.com In a meta-substituted compound like this one, the positions ortho and para to each group must be considered. The positions ortho to the hydroxyl group are C2 and C4. The positions ortho to the amino group are C2 and C4. The position para to the hydroxyl group is C6, and the position para to the amino group is C6. Therefore, electrophilic attack is strongly directed to positions C2, C4, and C6. The cyanomethyl group (-CH₂CN) is weakly deactivating and would not significantly influence the regiochemical outcome in the presence of the much stronger activating groups. libretexts.org

For reactions like nitration, direct treatment with strong acid mixtures (e.g., HNO₃/H₂SO₄) can be problematic, as the amino group is susceptible to oxidation. wyzant.com Therefore, it is common practice to first protect the amino group, typically by acetylation to form an amide. The resulting acetamido group is still an activating ortho, para-director, but it moderates the reactivity and prevents oxidation. wyzant.com

Table 3: Predicted Regiochemical Outcomes for Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | 1. Acetic Anhydride; 2. HNO₃, H₂SO₄; 3. H₃O⁺, Heat | Amino-(2-nitro-3-hydroxy-phenyl)-acetonitrile and Amino-(4-nitro-3-hydroxy-phenyl)-acetonitrile | Protection of amine prevents oxidation. Substitution occurs ortho to the powerful directing groups. wyzant.comarkat-usa.org |

| Bromination | Br₂, H₂O | Amino-(2,4,6-tribromo-3-hydroxy-phenyl)-acetonitrile | The ring is highly activated, leading to polysubstitution at all available o/p positions. |

| Sulfonation | Fuming H₂SO₄ | Amino-(2-sulfo-3-hydroxy-phenyl)-acetonitrile and Amino-(4-sulfo-3-hydroxy-phenyl)-acetonitrile | Substitution directed to the sterically accessible ortho positions. |

Cross-Coupling Methodologies for Ring Expansion

While direct "ring expansion" is a specific and less common transformation, the functional groups on this compound provide handles for advanced cross-coupling reactions that can build new, fused ring systems—a process known as annulation. youtube.com This powerful strategy allows for the construction of complex polycyclic molecules.

A viable synthetic pathway involves an initial electrophilic halogenation (as described in 2.6.1) to install a halide (e.g., iodide) at a specific position on the ring, typically ortho to the amino group. This halo-substituted derivative can then serve as a substrate in a palladium-catalyzed intramolecular or intermolecular cross-coupling reaction to form a new ring.

One prominent example of such a methodology is the palladium-catalyzed annulation of o-iodoanilines with partners like propargyl alcohols to synthesize substituted quinolines. organic-chemistry.orgacs.orgnih.gov This approach provides a direct route to fused heterocyclic structures under mild conditions and with broad functional group tolerance. acs.orgacs.org

A potential sequence for this compound would be:

Protection: Acetylation of the amino group.

Halogenation: Regioselective iodination at the C2 or C4 position.

Cross-Coupling/Annulation: A Pd-catalyzed reaction of the iodinated intermediate with a suitable C3 synthon (e.g., a propargyl alcohol) to construct a fused six-membered ring.

Deprotection: Removal of the acetyl group to yield the final annulated product.

This sequence leverages both classical electrophilic substitution and modern transition-metal catalysis to achieve a significant increase in molecular complexity.

Mechanistic Investigations of Amino 3 Hydroxy Phenyl Acetonitrile Reactions

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile is primarily achieved through the Strecker reaction, a well-established method for preparing α-aminonitriles. organic-chemistry.orgwikipedia.org Mechanistic investigations into this pathway, including the influence of solvents and catalysts, are crucial for optimizing reaction conditions and yields.

Detailed Strecker Reaction Mechanistic Studies

The Strecker synthesis of this compound is a three-component reaction involving 3-hydroxybenzaldehyde (B18108), a source of ammonia (B1221849) (such as ammonium (B1175870) chloride), and a cyanide source (like potassium cyanide). wikipedia.orgmasterorganicchemistry.com The mechanism can be dissected into two primary stages: the formation of an imine intermediate and the subsequent nucleophilic addition of cyanide.

The reaction is typically initiated by the protonation of the carbonyl oxygen of 3-hydroxybenzaldehyde, often by a weak acid like the ammonium ion (NH₄⁺). wikipedia.orgmasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia (NH₃), which exists in equilibrium with the ammonium salt. masterorganicchemistry.com This attack forms a tetrahedral intermediate.

Following proton transfer, a water molecule is eliminated, leading to the formation of a protonated imine, known as an iminium ion. wikipedia.orgmasterorganicchemistry.comnrochemistry.com This iminium ion is a key electrophilic intermediate in the reaction. The final step in forming the α-aminonitrile is the nucleophilic attack of the cyanide ion (CN⁻) on the carbon of the iminium ion. wikipedia.orgmasterorganicchemistry.com This step creates the new carbon-carbon bond and results in the final product, this compound.

Protonation of Aldehyde: The carbonyl oxygen of 3-hydroxybenzaldehyde is protonated.

Nucleophilic Attack by Ammonia: Ammonia attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Dehydration: A molecule of water is eliminated to form an iminium ion.

Cyanide Addition: The cyanide ion attacks the iminium carbon, yielding the final α-aminonitrile product. wikipedia.orgmasterorganicchemistry.com

Role of Solvents in Reaction Kinetics and Selectivity

The choice of solvent plays a pivotal role in the kinetics and selectivity of the Strecker synthesis of α-aminonitriles. Solvents can influence the solubility of reactants, stabilize intermediates and transition states, and in some cases, participate directly in the reaction mechanism. A range of solvents, from polar protic to aprotic, as well as solvent-free conditions, have been investigated for Strecker-type reactions. organic-chemistry.orgrsc.orgacs.org

Polar protic solvents, such as water and methanol, can stabilize the charged intermediates like the iminium ion through hydrogen bonding, potentially accelerating the reaction rate. rsc.org Aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are also commonly employed and show broad tolerability for the reaction, often leading to high product yields. acs.org In some methodologies, the reaction can be performed under solvent-free conditions, which offers environmental benefits and can lead to excellent yields. organic-chemistry.orgmdpi.com

Research on related Strecker-type reactions for N-acylated α-aminonitriles has systematically evaluated the impact of different solvents on product yield, as detailed in the table below.

| Solvent | Yield (%) |

|---|---|

| N,N-Dimethylformamide (DMF) | 94 |

| Methanol (MeOH) | 93 |

| Water (H₂O) | 91 |

| Dimethyl Sulfoxide (DMSO) | 85 |

| Acetonitrile (ACN) | 85 |

| Tetrahydrofuran (THF) | 84 |

| Dichloromethane (DCM) | 79 |

| Toluene | 78 |

The data indicate that polar solvents, both protic and aprotic, generally facilitate the reaction, leading to high yields. This suggests that the stabilization of polar intermediates is a key factor in the reaction's efficiency.

Catalytic Cycle Analysis in Metal-Mediated Transformations

While the classical Strecker reaction can proceed without a catalyst, various catalysts, including Lewis acids and metal complexes, can significantly enhance the reaction rate and yield. acs.orgresearchgate.net In metal-mediated transformations, the catalyst actively participates in the reaction, typically by activating one of the reactants.

A general catalytic cycle for a Lewis acid (e.g., Cu(OTf)₂, InCl₃) catalyzed Strecker reaction can be proposed: acs.org

Activation of Aldehyde: The Lewis acid catalyst coordinates to the carbonyl oxygen of 3-hydroxybenzaldehyde. This coordination withdraws electron density from the carbonyl group, making the carbon atom more electrophilic.

Imine Formation: The activated aldehyde reacts more readily with ammonia to form the corresponding imine, with the Lewis acid still coordinated.

Activation of Imine: The Lewis acid remains coordinated to the imine nitrogen, increasing the electrophilicity of the imine carbon.

Cyanide Addition: A cyanide source delivers the CN⁻ nucleophile to the activated imine carbon, forming the α-aminonitrile product.

Catalyst Regeneration: The product is released from the metal center, regenerating the Lewis acid catalyst, which can then enter another catalytic cycle.

Mechanistic Studies of Functional Group Transformations

This compound possesses three reactive functional groups: the amino group, the nitrile group, and the phenolic hydroxyl group. Understanding the reaction mechanisms associated with the nitrile and hydroxyl groups is essential for its use as a synthetic intermediate.

Nitrile Group Conversion Mechanisms (e.g., Reduction, Hydrolysis)

The nitrile group is a versatile functional handle that can be transformed into primary amines or carboxylic acids.

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-amino-2-(3-hydroxyphenyl)ethan-1-amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. studymind.co.ukwikipedia.org

Mechanism with LiAlH₄: The reduction with LiAlH₄ proceeds via two sequential nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. libretexts.orgyoutube.com The first hydride addition breaks one of the π-bonds of the nitrile, forming an intermediate imine anion complexed to aluminum. A second hydride addition to this imine intermediate forms a diamidoaluminate complex. Subsequent acidic or aqueous workup protonates the nitrogen atoms to yield the primary amine. libretexts.orgchemguide.co.uk

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk The mechanism involves the adsorption of both the nitrile and hydrogen molecules onto the surface of the catalyst. The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine, before the product desorbs from the catalyst surface. wikipedia.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, converting this compound into 2-amino-2-(3-hydroxyphenyl)acetic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis Mechanism: The mechanism begins with the protonation of the nitrile nitrogen by a strong acid (e.g., H₃O⁺), which significantly increases the electrophilicity of the nitrile carbon. libretexts.orgmasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbon. Following a proton transfer, an amide intermediate (specifically, an α-amino amide) is formed. libretexts.orgresearchgate.net Under the reaction conditions, this amide undergoes further hydrolysis. The amide's carbonyl oxygen is protonated, and another water molecule attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating ammonia (which is protonated to ammonium, NH₄⁺) and yielding the final carboxylic acid product after deprotonation. masterorganicchemistry.com

Hydroxyl Group Reactivity Mechanisms (e.g., Oxidation, Derivatization)

The phenolic hydroxyl group on the benzene (B151609) ring is another key site for reactivity, influencing the aromatic ring's properties and serving as a point for modification.

Oxidation: The oxidation of phenolic hydroxyl groups can be complex. While the oxidation of primary and secondary alcohols is a common transformation, the oxidation of phenols often involves the aromatic ring and can lead to quinone-type structures or polymerization, depending on the oxidant and reaction conditions. youtube.com Selective oxidation of the hydroxyl group of this compound without affecting the amino or nitrile groups would require carefully chosen reagents. Mechanistically, many phenol (B47542) oxidations proceed via single-electron transfer (SET) pathways, generating phenoxy radicals which can then couple or react further. nih.gov

Derivatization: Derivatization of the hydroxyl group is a common strategy to modify the molecule's properties or to protect the group during other transformations. nih.gov Two primary derivatization reactions are acylation and alkylation.

Acylation (Esterification): The phenolic hydroxyl group can react with acylating agents like acyl chlorides or anhydrides in the presence of a base to form esters. libretexts.org A classic example is the Schotten-Baumann reaction, where an acyl chloride (e.g., benzoyl chloride) reacts with the phenol under basic conditions (e.g., aqueous sodium hydroxide). wikipedia.org The mechanism involves the deprotonation of the phenolic hydroxyl group by the base to form a more nucleophilic phenoxide ion. This phenoxide then performs a nucleophilic acyl substitution on the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the ester product. wikipedia.org

Alkylation (Ether Formation): Ethers can be formed via reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a strong base (e.g., sodium hydride) to form the phenoxide ion, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide) to form an ether. libretexts.org

These derivatization reactions allow for the fine-tuning of the molecule's chemical and physical properties. A summary of common derivatization approaches is presented below.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Chlorides | Benzoyl chloride | Ester |

| Acylation | Acid Anhydrides | Acetic anhydride | Ester |

| Alkylation | Alkyl Halides | Methyl iodide | Ether |

| Phosphorylation | Phosphorylating Agents | Phosphoryl chloride | Phosphate Ester |

Photochemical and Electrochemical Reaction Mechanisms Involving this compound

While specific mechanistic studies on the photochemical and electrochemical reactions of this compound are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from the known reactivity of its constituent functional groups: the primary amino group, the phenolic hydroxyl group, the nitrile moiety, and the aromatic ring. Investigations into related α-aminonitriles, phenolic compounds, and benzylamines provide a foundation for understanding its potential transformations under photochemical and electrochemical conditions.

Photochemical Reaction Mechanisms

The photochemical behavior of this compound is likely dictated by the light-absorbing properties of the 3-hydroxyphenyl chromophore. Upon absorption of ultraviolet (UV) radiation, the molecule can be promoted to an electronically excited state, initiating a variety of reactions.

One potential pathway involves the photo-oxidation of the amino group . Research on the oxidative cyanation of tertiary amines using photosensitizers and near-infrared light has shown the formation of α-aminonitriles. acs.orgresearchgate.netacs.org While this compound is a primary amine, analogous photo-oxidative processes could occur. The proposed mechanism often involves the generation of singlet oxygen via a photosensitizer, which then reacts with the amine. acs.org Alternatively, direct photo-induced electron transfer from the amine to an acceptor could generate a radical cation, which would be a key intermediate in subsequent reactions.

Another possible photochemical reaction is centered on the phenolic moiety . Phenols are known to undergo photo-induced reactions, including photo-oxidation and photorearrangement. researchgate.netresearchgate.net For instance, 3-hydroxyflavone (B191502) undergoes photorearrangement in various solvents. researchgate.netresearchgate.net In the presence of oxygen, photosensitized oxygenation can lead to the cleavage of the aromatic ring. researchgate.net For this compound, excitation of the phenol ring could lead to the formation of a phenoxyl radical through hydrogen atom transfer.

The nitrile group itself can also be involved in photochemical transformations. Studies on the photolysis of acetonitrile in the presence of water have demonstrated the formation of more complex organic molecules, including amines, amides, and carboxylic acids. urfu.ru This suggests that under certain conditions, the nitrile group of this compound could undergo photo-hydrolysis or participate in radical addition reactions.

A plausible photochemical reaction for a related compound, based on general principles, is detailed in the table below.

| Reaction Type | Reactant | Conditions | Proposed Intermediate(s) | Major Product(s) |

| Photosensitized Oxidation | Generic Tertiary Amine | Photosensitizer (e.g., Zn-Phthalocyanine), Light (e.g., Near-IR), Cyanide Source (e.g., TMSCN), O₂ | Amine Radical Cation, Iminium Ion | α-Aminonitrile |

This table is illustrative and based on reactions of analogous compounds. acs.orgresearchgate.net

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is expected to be characterized by oxidation reactions at the anode, given the presence of the electron-rich amino and hydroxyl groups.

The electrochemical oxidation of the primary amino group is a well-established process that can lead to the formation of nitriles. nih.gov This transformation is a dehydrogenation reaction that often proceeds through an imine intermediate. The oxidation of primary amines on electrodes like NiOOH has been shown to be an efficient method for nitrile synthesis under alkaline conditions. nih.gov

The phenolic hydroxyl group is also susceptible to electrochemical oxidation. rsc.orgelectrochemsci.orgmdpi.comrsc.org The oxidation of phenols typically proceeds via the formation of a phenoxyl radical, which can then undergo further reactions such as polymerization or coupling. The presence of the amino and nitrile groups on the same molecule could influence the stability and subsequent reaction pathways of this radical. The oxidation potentials of phenols are highly dependent on the substituents on the aromatic ring. rsc.orgrsc.org

Given that both the amino and hydroxyl groups are oxidizable, the electrochemical behavior of this compound will be dependent on the applied potential and the pH of the electrolyte. researchgate.net It is likely that the oxidation of the amino group and the phenolic group will occur at different potentials. Selective oxidation of one group over the other might be achievable by carefully controlling the electrochemical conditions. For instance, studies on the electrooxidation of 4-hydroxyphenylethylamine (tyramine) at a gold electrode have shown that the adsorption of the amine on the electrode surface plays a significant role in the oxidation mechanism. researchgate.net

Below is a representative table of electrochemical oxidation reactions for related functional groups.

| Reaction Type | Functional Group | Electrode Material | Typical Conditions | Proposed Intermediate(s) | Major Product(s) |

| Amine Oxidation | Primary Amine | NiOOH | Alkaline solution | Imine | Nitrile |

| Phenol Oxidation | Phenol | Graphite | Aqueous solution | Phenoxyl Radical | Polymerized products, Quinones |

This table is illustrative and based on reactions of analogous compounds. nih.govelectrochemsci.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, one can deduce the chemical environment of each atom.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the initial and most fundamental structural information for Amino-(3-hydroxy-phenyl)-acetonitrile.

In the ¹H NMR spectrum , distinct signals, or resonances, would be expected for each chemically non-equivalent proton. The spectrum would likely exhibit complex multiplets in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the 3-hydroxyphenyl ring. The specific splitting patterns of these signals would be crucial in determining the substitution pattern and the relative positions of the amino and hydroxy groups. A key singlet would be anticipated for the methine proton (the hydrogen attached to the carbon bearing the amino and cyano groups), with its chemical shift influenced by the electronegativity of the adjacent nitrogen and cyano groups. Additionally, broader signals for the amine (-NH₂) and hydroxyl (-OH) protons would be expected, the positions of which can be sensitive to solvent, concentration, and temperature, and can be confirmed by D₂O exchange experiments.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. One would expect to see distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating effects of the hydroxyl and amino groups. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (typically 110-125 ppm). The signal for the chiral methine carbon would also be a key diagnostic peak.

A hypothetical data table for the expected NMR shifts is presented below, based on general principles and data from similar structures.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Aromatic CHs | 6.7 - 7.5 (multiplets) | 115 - 160 |

| Methine CH | ~4.5 - 5.5 (singlet) | ~50 - 65 |

| Amine NH₂ | Variable, broad | - |

| Hydroxyl OH | Variable, broad | - |

| Nitrile C≡N | - | ~115 - 125 |

This table is illustrative and not based on experimental data for the specified compound.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbons to which they are attached. This would be crucial for assigning the carbons of the aromatic ring and the methine carbon.

Variable Temperature (VT) NMR studies could provide insights into dynamic processes such as restricted rotation around single bonds or proton exchange phenomena involving the amine and hydroxyl groups. By recording spectra at different temperatures, one could observe changes in signal shape and position, which can be used to determine the energy barriers for these processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

C≡N Stretch: A sharp, medium-intensity band in the region of 2220-2260 cm⁻¹ in the IR spectrum would be a definitive indicator of the nitrile group. This vibration is often weaker in the Raman spectrum.

N-H Stretch: The primary amine group (-NH₂) would typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

Aromatic C-H and C=C Stretches: Multiple sharp bands would be observed in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching) regions, confirming the presence of the aromatic ring.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| N-H (amine) | 3300 - 3500 (two bands) |

| Aromatic C-H | 3000 - 3100 |

| C≡N (nitrile) | 2220 - 2260 |

| Aromatic C=C | 1450 - 1600 |

This table provides general ranges for the expected vibrational frequencies.

High-resolution vibrational spectroscopy, potentially in combination with computational modeling, could offer insights into the preferred conformations of the molecule. Subtle shifts in the vibrational frequencies of the N-H and O-H stretching bands could provide information about intramolecular and intermolecular hydrogen bonding, which would play a significant role in determining the molecule's three-dimensional structure and its interactions with its environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. With a chemical formula of C₈H₈N₂O, the theoretical exact mass can be calculated with high precision.

Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap are commonly employed. mdpi.comnih.gov The high resolving power of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm its elemental composition by matching the experimentally measured mass to the theoretical value with a very low margin of error (typically in the parts-per-million range).

Table 1: Theoretical HRMS Data for this compound (C₈H₈N₂O)

| Ion Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₈H₉N₂O⁺ | 149.07094 |

| [M+Na]⁺ | C₈H₈N₂ONa⁺ | 171.05288 |

| [M-H]⁻ | C₈H₇N₂O⁻ | 147.05639 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and the specific bonds within it.

For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. In a collision cell, this ion is fragmented through collision-induced dissociation (CID), and the resulting fragments are analyzed in a second mass analyzer. The fragmentation pathways are predictable based on the functional groups present (amino, hydroxyl, nitrile, and aromatic ring). nih.govunito.itresearchgate.net

Key fragmentation patterns for aromatic amines, nitriles, and phenols often involve characteristic losses. quizlet.comlibretexts.org Expected fragmentation for this compound would likely include:

Loss of HCN (27 Da): A common fragmentation pathway for nitriles. nih.gov

Loss of NH₃ (17 Da): Arising from the amino group.

Loss of CO (28 Da): A typical fragmentation for phenolic compounds.

Cleavage of the acetonitrile (B52724) group: Resulting in ions corresponding to the aminophenol moiety.

The analysis of these specific fragment ions allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.

Table 2: Predicted MS/MS Fragmentation of [C₈H₈N₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Loss | Resulting Fragment Ion (m/z) |

|---|---|---|

| 149.07 | HCN | 122.06 |

| 149.07 | NH₃ | 132.05 |

| 149.07 | CH₂CN | 108.04 |

| 122.06 | CO | 94.05 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes the emission of light from excited electronic states.

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene (B151609) ring. chemrxiv.org The presence of both the hydroxyl (-OH) and amino (-NH₂) groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

The spectrum of the closely related compound 3-aminophenol (B1664112) shows absorption maxima that can serve as an estimate. nih.govnist.gov The electronic transitions are influenced by the solvent polarity, with more polar solvents often causing shifts in the absorption bands. chemrxiv.org The nitrile group typically has a weak n → π* transition in the UV region, which may be obscured by the stronger absorptions of the aromatic ring.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Ethanol | ~280-290 | π → π* |

| Water | ~285-295 | π → π* |

Fluorescence Quantum Yield and Lifetime Measurements (if applicable for derivatives)

Compounds with aromatic rings and electron-donating groups, such as aminophenols, can exhibit fluorescence. nih.gov The fluorescence properties, including quantum yield (the ratio of photons emitted to photons absorbed) and lifetime (the average time the molecule spends in the excited state), are highly sensitive to the molecular structure and environment.

While the parent compound may have a certain fluorescence profile, derivatization can significantly alter these properties. For instance, creating derivatives by reacting the amino or hydroxyl group can lead to enhanced quantum yields or shifts in the emission wavelength. nih.gov Measurements of quantum yield and fluorescence lifetime would provide valuable insights into the photophysical properties of such derivatives and their potential applications in areas like sensor development. acs.org The fluorescence of aminophenol isomers is a known phenomenon, suggesting that this compound would likely be fluorescent. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a single crystal of sufficient quality would allow for its complete solid-state structural elucidation. The resulting crystal structure would confirm the planar geometry of the benzene ring and the precise spatial orientation of the amino, hydroxyl, and acetonitrile substituents. docbrown.info

Advanced Chromatographic Techniques for Separation and Purity Assessment

Modern chromatography offers a suite of powerful tools for the detailed analysis of complex chemical entities like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are central to these analytical strategies, each providing unique advantages for purity assessment and the determination of chiral integrity.

The development of a robust HPLC method is fundamental for the routine analysis and quality control of this compound. The polarity of the molecule, imparted by the amino and hydroxyl functional groups, guides the selection of an appropriate chromatographic mode. While specific methods for this exact compound are not extensively documented in publicly available literature, methodologies for structurally similar compounds, such as amino-hydroxyphenylalanine derivatives, provide a strong basis for method development. sigmaaldrich.com

A promising approach for the separation of polar compounds like this compound is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for polar and ionic compounds, offering an alternative to reversed-phase chromatography where retention can be challenging. jocpr.com

A potential starting point for method development could involve a HILIC stationary phase, such as a ZIC-HILIC column. sigmaaldrich.com The mobile phase would typically consist of a high percentage of an organic solvent, like acetonitrile, with a smaller proportion of an aqueous buffer to facilitate the hydrophilic interaction mechanism. sigmaaldrich.comjocpr.com The choice of buffer and its pH can significantly influence the retention and peak shape, especially given the ionizable nature of the amino group.

Table 1: Illustrative HPLC Method Parameters for a Structurally Related Compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 3.5 µm | sigmaaldrich.com |

| Mobile Phase | Acetonitrile: 100mM Ammonium (B1175870) Acetate (75:25, v/v) | sigmaaldrich.com |

| Flow Rate | 0.15 mL/min | sigmaaldrich.com |

| Detection | UV at 254 nm | sigmaaldrich.com |

| Injection Volume | 1 µL | sigmaaldrich.com |

This table presents a method for the analysis of 3- and 4-Amino-3-Hydroxyphenylalanine, a compound structurally analogous to this compound, and serves as a representative starting point for method development.

Method validation would be a critical subsequent step, encompassing specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the analytical results.

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is not feasible. Therefore, a derivatization step is necessary to convert the polar functional groups (amino and hydroxyl) into more volatile and thermally stable moieties. sigmaaldrich.comd-nb.info Silylation is a widely employed derivatization technique for compounds containing active hydrogens, such as those found in this compound. sigmaaldrich.comnih.govunina.it

The derivatization process typically involves reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). unina.it This reaction replaces the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the analyte. sigmaaldrich.comnih.gov

The resulting silylated derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivative. sigmaaldrich.comunina.it The development of a GC method would involve optimizing parameters such as the injection port temperature, the temperature program of the GC oven, and the carrier gas flow rate to achieve optimal separation of the derivatized analyte from any impurities or by-products of the derivatization reaction.

Table 2: General Parameters for GC-MS Analysis of Silylated Amino Acids

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Reagent | MSTFA or BSTFA with TMCS | unina.it |

| Reaction Conditions | Heating in a sealed vial | unina.it |

| GC Column | HP-5MS or equivalent (e.g., ZB-1701) | nih.govunina.it |

| Carrier Gas | Helium | unina.it |

| Ionization Mode (MS) | Electron Impact (EI) at 70 eV | nih.govunina.it |

This table outlines common conditions for the GC-MS analysis of silylated amino acids, which would be applicable to the analysis of derivatized this compound.

This compound possesses a chiral center at the carbon atom bearing the amino, hydroxyl, phenyl, and nitrile groups. Consequently, it can exist as a pair of enantiomers. In many applications, particularly in the pharmaceutical field, it is crucial to determine the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. scas.co.jpankara.edu.trsigmaaldrich.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. scas.co.jp For a compound like this compound, which is an amino acid derivative, several types of CSPs could be effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with amino and hydroxyl groups. researchgate.net Macrocyclic glycopeptide-based CSPs, such as the Astec CHIROBIOTIC® T, are particularly successful in resolving the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com Ligand exchange chromatography is another potential strategy for the enantioseparation of amino acids and their analogues. scas.co.jp

The mobile phase for chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is a critical parameter that is optimized to achieve the best resolution between the enantiomeric peaks. ankara.edu.tr

Table 3: Common Chiral Stationary Phases for Amino Acid and Amine Separations

| CSP Type | Examples | Applicability | Reference |

|---|---|---|---|

| Polysaccharide-based | Chiralpak® IA, Chiralcel® OD-H | Broad range of chiral compounds, including amines and amino acid esters. | researchgate.net |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC® T | Underivatized amino acids and their derivatives. | sigmaaldrich.com |

| Ligand Exchange | SUMICHIRAL OA-5000 | Amino acids, hydroxy acids, and amino alcohols. | scas.co.jp |

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. This analytical approach is essential for controlling the stereochemical purity of this compound.

Computational Chemistry and Theoretical Investigations of Amino 3 Hydroxy Phenyl Acetonitrile

Electronic Structure and Molecular Geometry Calculations

A foundational aspect of understanding any chemical compound is the detailed analysis of its electronic structure and three-dimensional shape. These calculations provide insights into the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting molecular properties. However, a thorough search of published research reveals no studies that have applied DFT methods to Amino-(3-hydroxy-phenyl)-acetonitrile. Consequently, there are no available data on its optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, or atomic charge distributions derived from DFT calculations.

Similarly, investigations using other computational approaches are also absent from the literature. There are no documented studies employing high-accuracy ab initio methods, such as Møller-Plesset perturbation theory or Coupled Cluster theory, for this molecule. Furthermore, less computationally intensive semi-empirical methods have not been reported for the analysis of its structure or electronic properties.

Reaction Mechanism Modeling and Transition State Analysis

Understanding how a molecule transforms during a chemical reaction is crucial for optimizing synthetic routes and developing new catalysts. Computational modeling is an essential tool for mapping these transformations.

This compound is primarily known as an intermediate in the Strecker synthesis. However, no computational studies have been published that model the reaction pathway for its formation from 3-hydroxybenzaldehyde (B18108), ammonia (B1221849), and a cyanide source. As a result, there are no calculated energy profiles, and the transition state structures and activation energies for its synthesis remain theoretically uncharacterized.

The synthesis of this compound can be catalyzed. Despite this, the scientific literature lacks any computational simulations of the interactions between this molecule (or its precursors) and potential catalysts. Such studies would be invaluable for understanding the catalytic mechanism at a molecular level and for the rational design of more efficient catalysts.

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR, UV-Vis), which aids in the structural elucidation of newly synthesized compounds. While experimental data for this compound can be found in some synthetic reports, theoretical predictions that could corroborate this data are missing. No studies were found that present computationally predicted NMR chemical shifts, vibrational frequencies (IR spectra), or electronic transitions (UV-Vis spectra) for the molecule.

Computational NMR and IR Spectral Prediction

The prediction of NMR and IR spectra through computational methods is a cornerstone of theoretical chemistry, aiding in the structural elucidation of novel compounds and the interpretation of experimental data. These methods, often employing density functional theory (DFT), can calculate the chemical shifts of protons and carbon atoms for NMR spectra, as well as the vibrational frequencies that correspond to peaks in an IR spectrum.

For a molecule like this compound, theoretical NMR and IR spectra would provide valuable reference data. However, a literature search did not yield any studies that have performed these specific calculations. Consequently, no computational data tables for predicted NMR chemical shifts or IR vibrational frequencies for this compound can be presented.

UV-Vis Absorption and Emission Spectra Modeling

Modeling of UV-Vis spectra provides insights into the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Such theoretical investigations would be crucial for understanding the photophysical properties of this compound. As with other spectral predictions, there are no specific published studies that have modeled the UV-Vis absorption and emission spectra for this compound, precluding the inclusion of a data table with these theoretical values.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. By identifying low-energy conformers, researchers can gain insights into how a molecule might interact with its environment. Molecular dynamics (MD) simulations further extend this understanding by modeling the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

A thorough conformational analysis and subsequent MD simulations of this compound would illuminate its preferred spatial arrangements and dynamic properties. Unfortunately, dedicated research on the conformational landscape and molecular dynamics of this specific molecule has not been reported in the scientific literature.

Quantitative Structure-Property Relationships (QSPR)

QSPR studies aim to establish mathematical relationships between the structural features of molecules and their physicochemical properties. These models are valuable for predicting the properties of new compounds without the need for extensive experimental testing.

The development of QSPR models that include this compound would require a dataset of related compounds with known properties. To date, no such studies focusing on or including this compound have been published, meaning there are no established QSPR models or associated data to report.

Applications of Amino 3 Hydroxy Phenyl Acetonitrile in Organic Synthesis and Coordination Chemistry

Coordination Chemistry and Ligand Design

Investigation of Coordination Modes and Geometries (e.g., Octahedral)

The Amino-(3-hydroxy-phenyl)-acetonitrile molecule presents three potential coordination sites: the nitrogen atom of the amino group, the oxygen atom of the hydroxyl group, and the nitrogen atom of the nitrile group. This multi-dentate character allows for various coordination modes. It can act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear complexes.

In many cases, ligands containing both amino and hydroxyl groups separated by a suitable carbon backbone tend to act as bidentate chelating agents, coordinating to a metal ion through both the amino nitrogen and the hydroxyl oxygen. This chelation forms a stable five- or six-membered ring with the metal center. The nitrile group can also participate in coordination, although it is generally a weaker donor than amino or deprotonated hydroxyl groups. wikipedia.org

For transition metal ions that favor a coordination number of six, such as Fe(II), Co(II), and Ni(II), an octahedral geometry is commonly observed. researchgate.netnih.gov In a hypothetical scenario where this compound acts as a bidentate ligand (coordinating through the amino and hydroxyl groups), two or three ligand molecules would coordinate to a single metal center to satisfy its coordination sphere. For instance, a complex with the stoichiometry [M(L)₂] could adopt an octahedral geometry, with the remaining coordination sites potentially occupied by solvent molecules or counter-ions.

Studies on similar α-aminonitrile derivatives have shown that the coordination environment is often octahedral. researchgate.net For example, complexes of Fe(II), Co(II), Ni(II), and Cu(II) with a bidentate (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile (B52724) ligand have been reported to exhibit octahedral geometries. researchgate.net This suggests that this compound would likely form stable octahedral complexes with these metal ions as well.

Table 1: Plausible Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Common Coordination Number | Likely Geometry with Bidentate Ligand |

| Fe(II) | 6 | Octahedral |

| Co(II) | 4, 6 | Octahedral |

| Ni(II) | 4, 6 | Octahedral |

| Cu(II) | 4, 5, 6 | Distorted Octahedral or Square Planar |

Note: This table represents probable geometries based on the coordination chemistry of similar ligands and the typical preferences of the metal ions.

Chelation Behavior with Transition Metal Ions (e.g., Fe(II), Co(II), Ni(II), Cu(II))

The presence of both an amino and a hydroxyl group on the this compound ligand strongly suggests a propensity for chelation with transition metal ions. The formation of a stable chelate ring is a significant driving force in the formation of coordination complexes. The ligand would likely coordinate to the metal ion through the nitrogen of the amino group and the deprotonated oxygen of the hydroxyl group.

The chelation behavior with Fe(II), Co(II), Ni(II), and Cu(II) is expected to follow the Irving-Williams series, which describes the relative stabilities of complexes formed by divalent first-row transition metal ions. The stability order is generally Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II). Therefore, the copper(II) complex of this compound is anticipated to be the most stable among the series.

The formation of these chelate complexes can be represented by the following general equilibrium:

M²⁺ + n(L) ⇌ [M(L)ₙ]²⁺

Where M²⁺ is the divalent metal ion (Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺), L is the this compound ligand, and n is the number of ligands coordinated to the metal ion.

Spectroscopic studies on related systems, such as those involving Schiff bases derived from amino and hydroxyl-functionalized precursors, have confirmed the participation of both amino and phenolic groups in coordination. researchgate.net Infrared spectroscopy, for instance, would likely show a shift in the stretching frequencies of the N-H and O-H bonds upon complexation, indicating their involvement in bonding with the metal ion.

Table 2: Expected Chelation Characteristics with Transition Metal Ions

| Metal Ion | Expected Complex Stability | Potential Coordination Sites Involved in Chelation |

| Fe(II) | Moderately Stable | Amino (N), Hydroxyl (O) |

| Co(II) | Stable | Amino (N), Hydroxyl (O) |

| Ni(II) | Stable | Amino (N), Hydroxyl (O) |

| Cu(II) | Very Stable | Amino (N), Hydroxyl (O) |

Note: The stability trends are based on the Irving-Williams series and the general behavior of N,O-donor ligands.

Q & A

Q. What are the key synthetic routes for Amino-(3-hydroxy-phenyl)-acetonitrile, and how do reaction conditions affect stereochemical outcomes?

this compound derivatives are synthesized via BF₃·OEt₂-catalyzed Ritter reactions using α,β-dihydroxydihydrocinnamic esters. Two primary methods are employed:

- Method A : Reaction of diol precursors with BF₃·OEt₂ in acetonitrile at 0°C for 24 hours, yielding stereoisomeric mixtures. The major isomer is isolated via silica gel chromatography (hexane/ethyl acetate, 4:1) .

- Method B : Use of trimethyl orthoformate and catalytic p-toluenesulfonic acid, followed by BF₃·OEt₂ addition. This reduces reaction time (2–24 hours) but requires post-reaction neutralization with NaHCO₃ .

Steric and electronic effects at the β-carbon influence stereoselectivity, with longer reaction times improving conversion for electron-deficient aryl groups (e.g., p-fluoro derivatives) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns stereochemistry (e.g., (2S,3R)-configuration) and confirms hydroxyl/amino group positions .

- LC/MS : Validates molecular weight and monitors hydrolysis products (e.g., conversion of acetylated intermediates to amino acids) .

- HPLC : Resolves stereoisomers and quantifies purity (>97% by GC) using gradients like acetonitrile/water with trifluoroacetic acid modifiers .

Q. How can researchers develop a robust HPLC or GC-FID method for quantifying this compound in complex matrices?

- HPLC : Use reversed-phase columns (e.g., Chromolith RP-18e) with acetonitrile/water gradients (0.1% TFA) at 2 mL/min flow rates. UV detection at 254 nm optimizes sensitivity .

- GC-FID : Employ multivariate optimization (e.g., two-level factorial design) to balance ethanol/acetonitrile resolution and analysis time. Central composite designs improve robustness for radiopharmaceutical matrices .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when using BF₃·OEt₂ as a catalyst in acetonitrile-based synthesis?

Discrepancies arise from competing reaction pathways (e.g., oxazoline vs. Ritter product formation). Mitigation strategies include:

- Reaction Monitoring : Use GC or TLC to track intermediate formation and adjust catalyst stoichiometry .

- Solvent Optimization : Replace acetonitrile with less nucleophilic solvents (e.g., dichloromethane) to suppress side reactions .

- Temperature Control : Maintain 0°C to stabilize carbocation intermediates and enhance stereoselectivity .

Q. What strategies optimize the separation of stereoisomers during the synthesis of this compound derivatives?

- Chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/ethyl acetate gradients. Method A achieves >90% diastereomeric excess for 2a–2c isomers .

- Crystallization : Recrystallize hydrochloride salts (e.g., 5b, 5c) from ethanol/water mixtures to isolate enantiopure solids (melting points: 218–235°C) .

Q. What factors contribute to low yields in the hydrolysis step of this compound derivatives, and how to mitigate them?

Low yields during HCl-mediated hydrolysis (50°C, 6 hours) may result from incomplete acetyl group removal or product degradation. Solutions include:

Q. How does the choice of catalyst influence the Ritter reaction mechanism in acetonitrile-based systems?

BF₃·OEt₂ stabilizes carbocation intermediates via Lewis acid coordination, directing nucleophilic attack by acetonitrile to form β-amino-α-hydroxy products. Competing acids (e.g., H₂SO₄) show lower efficiency due to poor carbocation stabilization .

Quality Control and Stability

Q. What quality control protocols ensure the absence of related substances in synthesized this compound?

- Impurity Profiling : Dilute samples in acetonitrile/water (6.5:43.5 v/v) and analyze via HPLC. Peaks corresponding to N-(3-hydroxyphenyl)acetamide or solvent residues indicate incomplete purification .

- Limit Tests : Use spiked matrices (e.g., 0.9% NaCl) to validate detection limits (<0.1% impurities) .

Q. How do pH and temperature affect the stability of this compound in solution during storage?

Q. How do the physicochemical properties of this compound compare to its fluorinated derivatives?

Fluorinated analogs (e.g., 3,5-difluorophenylacetonitrile) exhibit higher lipophilicity (logP +0.8 vs. −0.2) and altered NMR shifts (δ 115–120 ppm for CF₃ groups). These derivatives require modified chromatographic conditions (e.g., acetonitrile/methanol 7:3) for separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.